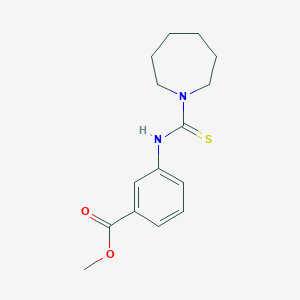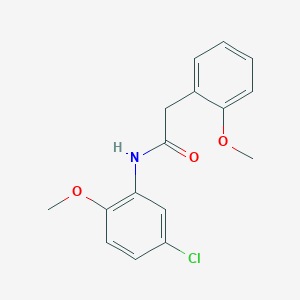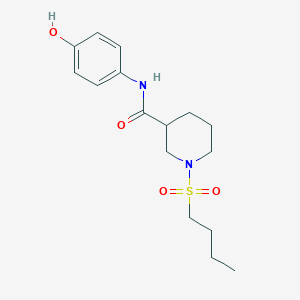
Methyl 3-(azepane-1-carbothioylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(azepane-1-carbothioylamino)benzoate is an organic compound that features a benzoate ester linked to an azepane ring through a carbothioylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(azepane-1-carbothioylamino)benzoate typically involves the reaction of 3-aminobenzoic acid with azepane-1-carbothioyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and yields. The use of continuous flow reactors and automated systems can further optimize the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(azepane-1-carbothioylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoate ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Halogenated or nitrated derivatives of the benzoate ring.
Scientific Research Applications
Methyl 3-(azepane-1-carbothioylamino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for receptor studies.
Medicine: Explored for its anticancer properties, particularly in targeting breast cancer cells.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of Methyl 3-(azepane-1-carbothioylamino)benzoate involves its interaction with specific molecular targets. For instance, in cancer research, the compound has been shown to inhibit glucose uptake in cancer cells, leading to energy deprivation and cell death. It also induces the production of nitric oxide, which enhances oxidative stress in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Azepines: Compounds containing a seven-membered nitrogen-containing ring.
Benzodiazepines: Known for their use in medicine as anxiolytics and sedatives.
Oxazepines: Contain both oxygen and nitrogen in a seven-membered ring.
Thiazepines: Contain sulfur and nitrogen in a seven-membered ring.
Uniqueness
Methyl 3-(azepane-1-carbothioylamino)benzoate is unique due to its combination of a benzoate ester and an azepane ring linked through a carbothioylamino group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 3-(azepane-1-carbothioylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-19-14(18)12-7-6-8-13(11-12)16-15(20)17-9-4-2-3-5-10-17/h6-8,11H,2-5,9-10H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTJHKCTZJNMCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=S)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-CHLOROPHENYL)-6-(4-METHYLPIPERIDIN-1-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE](/img/structure/B5564381.png)
![3-FLUORO-N-({N'-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE](/img/structure/B5564406.png)
![1-{[1-(methylsulfonyl)piperidin-4-yl]carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5564414.png)
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylpiperidine](/img/structure/B5564422.png)


![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5564439.png)
![4-[(E)-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione](/img/structure/B5564447.png)
![3-amino-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5564449.png)
![3-[(FURAN-2-YL)METHYL]-1-(4-METHYLBENZOYL)THIOUREA](/img/structure/B5564460.png)

![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5564471.png)
![N-cyclopropyl-3-[5-(ethoxyacetyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide](/img/structure/B5564473.png)

